![molecular formula C8H8ClN5 B14267277 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride CAS No. 134778-25-9](/img/structure/B14267277.png)
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid under acidic conditions to form the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline).
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners.
Major Products Formed
Substitution Reactions: Products include halogenated pyrazolopyridines, hydroxylated derivatives, and aminated compounds.
Coupling Reactions: Major products are azo compounds, which are often brightly colored and used as dyes.
科学研究应用
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with biological molecules, leading to potential therapeutic effects. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the diazonium group.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: The parent compound without the diazonium functionality.
Uniqueness
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is unique due to its diazonium group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications .
属性
CAS 编号 |
134778-25-9 |
|---|---|
分子式 |
C8H8ClN5 |
分子量 |
209.63 g/mol |
IUPAC 名称 |
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;chloride |
InChI |
InChI=1S/C8H8N5.ClH/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;/h3H,1-2H3,(H,10,12,13);1H/q+1;/p-1 |
InChI 键 |
KFVWGVFKOBNBJW-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


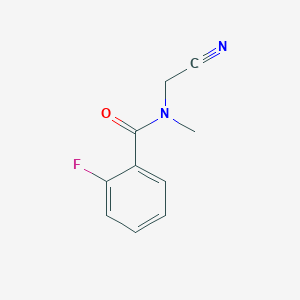
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

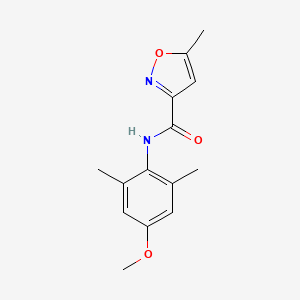
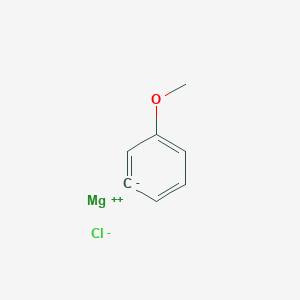
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)


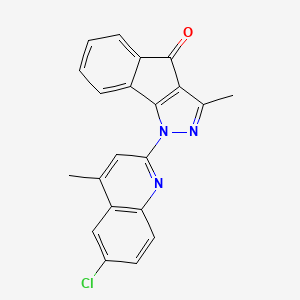
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
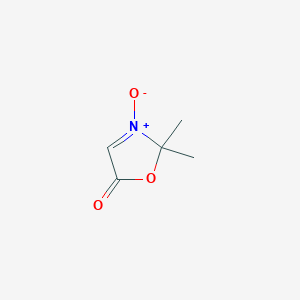

![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
